molecular formula C23H22N4O4 B2863096 3-benzyl-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921580-94-1

3-benzyl-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2863096
CAS No.: 921580-94-1
M. Wt: 418.453
InChI Key: ILZUMTWPOMONCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by a benzyl substituent at position 3, a methyl group at position 5, and a 4-ethoxyphenyl carboxamide moiety at position 5. Pyrrolo[3,2-d]pyrimidines are heterocyclic compounds of significant pharmaceutical interest due to their structural resemblance to purines, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism . Modifications at the 3-, 5-, and 7-positions are known to influence solubility, target affinity, and metabolic stability, making this compound a candidate for further pharmacological exploration .

Properties

IUPAC Name

3-benzyl-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-3-31-17-11-9-16(10-12-17)24-21(28)18-14-26(2)20-19(18)25-23(30)27(22(20)29)13-15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZUMTWPOMONCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-benzyl-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the benzyl, ethoxyphenyl, and methyl groups through various substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-benzyl-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrrolo[3,2-d]pyrimidine core, allowing for the introduction of different substituents. Common reagents used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: This compound exhibits significant biological activities, including antiviral, anticancer, and anti-inflammatory properties. It has been investigated for its potential to inhibit specific enzymes and pathways involved in disease progression.

    Medicine: Due to its biological activities, this compound is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer and viral infections.

    Industry: In the pharmaceutical industry, it is used as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds.

Mechanism of Action

The mechanism of action of 3-benzyl-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may modulate signaling pathways involved in inflammation and immune response, contributing to its anti-inflammatory and antiviral effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous pyrrolo[3,2-d]pyrimidine derivatives reported in the literature:

Compound Name Substituents Synthesis Yield Reported Biological Activity Key Structural Features Reference
Target Compound : 3-Benzyl-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-pyrrolo[3,2-d]pyrimidine-7-carboxamide 3-Benzyl, 5-methyl, 7-(4-ethoxyphenyl carboxamide) Not reported Inferred: Potential kinase inhibition or anticancer activity (based on analog data) Ethoxyphenyl enhances solubility; benzyl may improve lipophilicity and membrane permeation N/A
N-(4-(Butylamino)-5H-pyrrolo[3,2-d]pyrimidin-7-yl)benzamide (10a) 7-Benzamide, 4-butylamino 39% Not explicitly stated; similar scaffolds target nucleotide-binding proteins Benzamide group introduces rigidity; moderate yield
Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-pyrrolo[3,2-d]pyrimidine-7-carboxylate 3-(4-Chlorophenyl), 2-dipentylamino, 7-ethyl carboxylate 93% (recrystallized) Anticancer activity; purine nucleoside phosphorylase inhibition Chlorophenyl and dipentylamino enhance hydrophobic interactions; high crystallinity
4-(1H-Indol-3-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-tetrahydropyrimidine-5-carboxamide 4-Indole, 2-thioxo, 7-(4-nitrophenyl carboxamide) Not reported Antimicrobial and antitumor activities (broad-spectrum) Nitrophenyl and thioxo groups may enhance redox activity
2-((4-Sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine derivatives 2-Sulfamoylphenylamino Varies Kinase inhibition (e.g., JAK2/STAT3 pathway) Sulfonamide group improves water solubility and target specificity
N-[(2-Chlorophenyl)methyl]-5-methyl-2,4-dioxo-3-phenyl-pyrrolo[3,2-d]pyrimidine-7-carboxamide (923113-33-1) 3-Phenyl, 7-(2-chlorobenzyl carboxamide) Not reported Not reported; structural similarity suggests kinase or enzyme modulation Chlorobenzyl group may enhance binding to hydrophobic pockets

Key Observations:

Substituent Effects on Bioactivity: The 4-ethoxyphenyl group in the target compound likely improves aqueous solubility compared to hydrophobic substituents like 4-chlorophenyl or benzyl in analogs .

Synthetic Accessibility :

  • Carboxamide derivatives (e.g., target compound and 10a) are typically synthesized via coupling reactions (e.g., benzoyl chloride with amine intermediates), though yields vary widely (39–93%) depending on steric and electronic factors .
  • Microwave-assisted synthesis (e.g., in ) and recrystallization () are effective for improving purity and yield in complex pyrrolopyrimidine systems .

Biological Potential: Pyrrolo[3,2-d]pyrimidines with electron-withdrawing groups (e.g., nitro, thioxo) exhibit broad-spectrum antimicrobial and antitumor activities, as seen in . Dipentylamino and sulfamoyl substituents () are linked to kinase inhibition and enzyme targeting, suggesting the target compound’s ethoxyphenyl group could be optimized for similar applications .

Structural and Crystallographic Insights :

  • Crystal packing analyses (e.g., ) reveal that planar pyrrolopyrimidine cores facilitate π-π stacking and hydrogen bonding, critical for molecular recognition . The target compound’s benzyl and ethoxyphenyl groups may introduce steric effects that alter crystal lattice formation compared to simpler analogs.

Biological Activity

The compound 3-benzyl-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a member of the pyrrolo[3,2-d]pyrimidine family and has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of 3-benzyl-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions including condensation and cyclization techniques. Specific synthetic pathways may vary based on the desired purity and yield.

Anticancer Activity

Recent studies have indicated that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit significant anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : Research has shown that derivatives of pyrrolo[3,2-d]pyrimidine can inhibit the proliferation of various cancer cell lines. One study reported that a related compound exhibited an IC50 value of approximately 0.5 µM against human leukemia cells .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways such as MEK/ERK. This pathway is crucial for cell growth and survival in many cancers .

Antiviral Activity

The compound has also been evaluated for its antiviral properties:

  • Inhibition of HIV Integrase : Similar compounds have been identified as dual inhibitors of HIV-1 integrase and ribonuclease H. These compounds demonstrated effective inhibition in vitro .

Enzyme Inhibition

The biological activity extends to enzyme inhibition:

  • Protoporphyrinogen IX Oxidase (PPO) : A related series containing a pyrimidinedione moiety showed potent inhibition of PPO with an IC50 value as low as 14 nM against Nicotiana tabacum PPO .

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
AntiviralInhibition of HIV integrase with effective IC50 values.
AnticancerSignificant growth inhibition in leukemia cell lines with IC50 values around 0.5 µM.
Enzyme InhibitionPotent inhibition of PPO with high selectivity for plant over human enzymes.

Q & A

Q. What are the optimal synthetic routes for preparing 3-benzyl-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-pyrrolo[3,2-d]pyrimidine-7-carboxamide?

The synthesis of this compound likely involves multi-step reactions, including cyclization and functionalization. A typical approach for analogous pyrrolopyrimidines involves:

  • Step 1 : Formation of the pyrrolopyrimidine core via cyclization of substituted pyrimidine precursors under acidic or basic conditions.
  • Step 2 : Introduction of the benzyl and ethoxyphenyl groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amidation).
  • Step 3 : Optimization of reaction conditions (e.g., 60–120°C, DMF/toluene as solvents, and catalysts like Pd(OAc)₂ for coupling steps) to improve yields . Critical parameters include stoichiometry, solvent polarity, and catalyst selection. For example, palladium catalysts enhance cross-coupling efficiency, while DMF improves solubility of intermediates .

Q. Which analytical techniques are most effective for characterizing the structural and thermal stability of this compound?

  • X-ray crystallography : Resolves 3D molecular conformation and hydrogen-bonding networks. SHELX software (e.g., SHELXL) is widely used for refinement .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzyl vs. ethoxyphenyl groups) and purity.
  • Thermogravimetric analysis (TGA) : Assesses thermal stability; pyrrolopyrimidines with bulky substituents often show decomposition above 250°C .
  • UV-Vis spectroscopy : Identifies π→π* transitions in the pyrrolopyrimidine core (~300–350 nm) .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize assays based on structural analogs:

  • Kinase inhibition : Test against kinases (e.g., CK2, EGFR) using fluorescence-based ATP-competitive assays, as similar compounds show nanomolar IC₅₀ values .
  • Anticancer activity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Pyrrolopyrimidines with lipophilic groups (e.g., benzyl) often enhance membrane permeability .
  • Enzyme binding studies : Use surface plasmon resonance (SPR) to measure affinity for targets like cyclooxygenase (COX) .

Advanced Research Questions

Q. What mechanistic insights explain the bioactivity of pyrrolopyrimidine derivatives like this compound?

  • Target engagement : Analogous compounds inhibit kinases by binding to the ATP pocket via hydrogen bonds with backbone residues (e.g., hinge region interactions). The 4-ethoxyphenyl group may enhance selectivity by occupying hydrophobic subpockets .
  • Apoptosis induction : Downregulation of Bcl-2 and activation of caspase-3/7 pathways are common mechanisms observed in pyrrolopyrimidine-treated cancer cells .
  • Computational docking : Validate hypotheses using software like AutoDock Vina. For example, the benzyl group may stabilize π-stacking with tyrosine residues in kinase domains .

Q. How do structural modifications (e.g., substituents on the benzyl or ethoxyphenyl groups) influence bioactivity?

Substituent Biological Impact Example from Analogs
4-Ethoxyphenyl Enhances solubility and COX-2 selectivity78% inhibition of COX-2 at 10 µM
Benzyl Increases lipophilicity and membrane uptake5-fold higher IC₅₀ in MCF-7 cells
Chlorophenyl Boosts kinase inhibition (e.g., CK2)IC₅₀ = 12 nM vs. CK2
Methoxy or nitro groups may alter electronic properties, affecting binding kinetics .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

  • Control variables : Standardize assay conditions (e.g., ATP concentration in kinase assays, cell passage number).
  • Structural verification : Confirm compound purity via HPLC and LC-MS to rule out degradation products .
  • Orthogonal assays : Validate findings using alternative methods (e.g., Western blotting for kinase inhibition alongside SPR). Discrepancies in IC₅₀ values may arise from differences in cell lines or assay protocols. For example, HeLa cells may overexpress efflux pumps, reducing intracellular drug levels .

Q. What computational strategies are recommended for predicting the reactivity or metabolite profile of this compound?

  • DFT calculations : Model electrophilic sites (e.g., carbonyl groups prone to nucleophilic attack).
  • Metabolite prediction : Use software like ADMET Predictor™ to identify potential Phase I/II metabolites (e.g., ethoxy group hydroxylation).
  • Molecular dynamics : Simulate binding stability in target proteins over 100-ns trajectories to assess residence time .

Q. How can comparative studies with analogs guide the optimization of this compound?

  • SAR libraries : Synthesize derivatives with varied substituents (e.g., replacing ethoxy with methoxy or fluorine) and compare bioactivity .
  • Cross-species testing : Evaluate toxicity in zebrafish models to prioritize candidates with favorable therapeutic indices.
  • Crystallographic overlays : Compare X-ray structures of analog-target complexes to identify conserved binding motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.